molecular formula C13H9BrN2O3 B8706140 2-bromo-N-(4-nitrophenyl)benzamide CAS No. 10278-39-4

2-bromo-N-(4-nitrophenyl)benzamide

Cat. No.: B8706140
CAS No.: 10278-39-4
M. Wt: 321.13 g/mol
InChI Key: CLHKDWJXPQWOBS-UHFFFAOYSA-N
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Description

2-bromo-N-(4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

10278-39-4

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

2-bromo-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)

InChI Key

CLHKDWJXPQWOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (120.5 g) was added to a stirred mixture of 2-bromobenzoic acid (194 g) in toluene (500 ml) and N,N-dimethylformamide (DMF) (5 ml) and the mixture heated at 80° C. for 4 hours. The solution was cooled to 20° C. and added slowly to a solution of 4-nitroaniline (133.1 g) in toluene (500 ml) and NMP (120 ml), maintaining the temperature of the reaction mixture between 20°-25° C. The reaction mixture was then stirred for 24 hours when a solid precipitated. Water (360 ml) was added with rigorous stirring and the suspended solid collected by filtration, and washed successively with water, toluene and acetonitrile to give 2-bromo-N-(4-nitrophenyl)benzamide as a solid, in 87% yield, which was used without further purification or characterisation.
Quantity
120.5 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
133.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

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